Rhodium(II) trifluoroacetate dimer

Catalog No.
S1892286
CAS No.
31126-95-1
M.F
C8F12O8Rh2
M. Wt
657.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodium(II) trifluoroacetate dimer

CAS Number

31126-95-1

Product Name

Rhodium(II) trifluoroacetate dimer

IUPAC Name

rhodium(2+);2,2,2-trifluoroacetate

Molecular Formula

C8F12O8Rh2

Molecular Weight

657.87 g/mol

InChI

InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4

InChI Key

PQEXTYUESSEHKW-UHFFFAOYSA-J

SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh]

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2]

Organic Catalyst

Rhodium(II) trifluoroacetate dimer finds use as a catalyst in various organic reactions. One prominent application is the isomerization of α,β-unsaturated carbonyl compounds to form their α,α-unsaturated isomers. This reaction is crucial for the synthesis of various organic molecules with specific functionalities. For instance, research has shown its effectiveness in converting enals to conjugated enones, essential building blocks for complex organic molecules [].

Rhodium(II) trifluoroacetate dimer is a coordination compound with the formula [(CF3COO)2Rh]2[(CF_3COO)_2Rh]_2 and a molecular weight of 657.87 g/mol. This compound is notable for its dimeric structure, which features two rhodium(II) centers bridged by trifluoroacetate ligands. It is characterized by a unique "Chinese lantern" geometry that includes a rhodium-rhodium bond, contributing to its diamagnetic properties . The compound appears as a green volatile solid and is soluble in organic solvents, making it suitable for various catalytic applications in organic synthesis.

Rhodium(II) trifluoroacetate dimer acts as a catalyst in several important reactions, particularly in organic chemistry. It facilitates:

  • Cyclopropanation of Alkenes: This reaction involves the conversion of alkenes into cyclopropanes using diazo compounds, demonstrating the compound's utility in synthesizing complex organic molecules. The general reaction can be represented as follows:
RCH=CRH+CH3CH2O2CCH(N2)cyclo RCH R CH CH3CH2O2CCH)+N2RCH=CR'H+CH_3CH_2O_2CCH(N_2)\rightarrow \text{cyclo RCH R CH CH}_3CH_2O_2CCH)+N_2
  • Formation of Adducts: Rhodium(II) trifluoroacetate can form adducts with various Lewis bases, typically exhibiting a 2:1 stoichiometry. This property allows it to bind even weak bases more effectively than its acetate counterpart .

Rhodium(II) trifluoroacetate dimer can be synthesized through the reaction of rhodium(II) acetate with trifluoroacetic acid. The process involves heating rhodium(II) acetate in trifluoroacetic acid, which results in the formation of the dimeric compound while releasing acetic acid as a byproduct:

Rh2(O2CCH3)4+4HO2CCF3Rh2(O2CCF3)4+4HO2CCH3Rh_2(O_2CCH_3)_4+4HO_2CCF_3\rightarrow Rh_2(O_2CCF_3)_4+4HO_2CCH_3

This method yields a high-purity product suitable for catalytic applications .

Rhodium(II) trifluoroacetate dimer is primarily used as a catalyst in organic synthesis, particularly in:

  • Cyclopropanation Reactions: Its ability to facilitate the formation of cyclopropanes from alkenes makes it valuable in synthetic organic chemistry.
  • Synthesis of Isomerically Pure Compounds: It is utilized in preparing α,α-unsaturated carbonyl compounds, which are significant intermediates in pharmaceutical and fine chemical synthesis .
  • Catalytic Processes: The compound's unique properties allow it to participate in various catalytic cycles, enhancing reaction efficiency and selectivity.

Interaction studies involving rhodium(II) trifluoroacetate dimer focus on its coordination chemistry with Lewis bases and other substrates. The compound demonstrates a strong tendency to form stable adducts with various ligands, including carbon monoxide and phosphines. These interactions are critical for understanding its catalytic mechanisms and optimizing its applications in synthetic processes .

Several compounds exhibit similarities to rhodium(II) trifluoroacetate dimer, particularly within the category of metal carboxylates. Notable comparisons include:

CompoundFormulaUnique Features
Rhodium(II) acetateRh(O2CCH3)2Rh(O_2CCH_3)_2Simpler structure; less effective as a Lewis acid
Palladium(II) acetatePd(O2CCH3)2Pd(O_2CCH_3)_2Similar catalytic applications; different metal center
Iridium(III) acetateIr(O2CCH3)3Ir(O_2CCH_3)_3Higher oxidation state; different reactivity patterns
Ruthenium(II) acetateRu(O2CCH3)2Ru(O_2CCH_3)_2Comparable catalytic properties; distinct stability

Rhodium(II) trifluoroacetate dimer stands out due to its unique dimeric structure and enhanced ability to form stable adducts with weak bases, making it particularly effective in catalyzing specific organic reactions .

The most widely employed synthetic approach for preparing rhodium(II) trifluoroacetate dimer involves the direct ligand exchange reaction starting from rhodium(II) acetate dimer as the precursor material [1] [2]. This classical methodology relies on the substitution of acetate ligands with trifluoroacetate ligands through a straightforward thermal process [1]. The fundamental chemical transformation can be represented by the following stoichiometric reaction:

Rh₂(O₂CCH₃)₄ + 4 HO₂CCF₃ → Rh₂(O₂CCF₃)₄ + 4 HO₂CCH₃ [1]

This ligand exchange reaction is typically conducted by dissolving rhodium(II) acetate dimer in hot trifluoroacetic acid under reflux conditions [1] . The process results in the expulsion of acetic acid while maintaining the integrity of the rhodium-rhodium bond, which is crucial for preserving the dimeric structure and associated catalytic properties [1] . The reaction proceeds through a mechanism where trifluoroacetic acid acts as both solvent and ligand source, facilitating the complete replacement of all four acetate bridges with trifluoroacetate ligands [1].

The efficiency of this classical synthesis stems from the thermodynamic favorability of the ligand exchange process, driven by the stronger electron-withdrawing nature of the trifluoroacetate ligands compared to acetate [1] . The enhanced acidity of trifluoroacetic acid compared to acetic acid promotes the forward direction of the equilibrium, ensuring high conversion rates [1]. Research has demonstrated that this method consistently produces rhodium(II) trifluoroacetate dimer with high purity and excellent yields when proper reaction conditions are maintained [1] .

Alternative Synthetic Routes and Modifications

Beyond the classical acetate precursor route, several alternative synthetic methodologies have been developed to access rhodium(II) trifluoroacetate dimer directly from rhodium salts [5] [6]. One significant alternative approach involves the direct synthesis from rhodium(III) chloride hydrate through a multi-step process that bypasses the need for pre-formed rhodium(II) acetate [5] [6].

The alternative synthetic route begins with the preparation of rhodium hydroxide from rhodium(III) chloride hydrate [6]. This process involves dissolving rhodium trichloride hydrate in deionized water, followed by pH adjustment using sodium hydroxide or sodium carbonate solution to achieve optimal precipitation conditions [6]. The resulting rhodium hydroxide precipitate is then subjected to reduction conditions using glacial acetic acid in combination with reducing agents such as formic acid, methanol, ethanol, or formaldehyde solution [5] [6].

Research has shown that the choice of reducing agent significantly influences the efficiency of the rhodium(III) to rhodium(II) reduction step [5] [6]. Formic acid has been identified as particularly effective, providing consistent reduction under mild conditions [6]. The reduction typically occurs at temperatures ranging from 70°C to 80°C under reflux conditions for periods of 1.5 to 2 hours [6]. Following the reduction step, the intermediate rhodium(II) acetate species is treated with trifluoroacetic acid and trifluoroacetic anhydride to complete the ligand exchange and form the final trifluoroacetate dimer product [6].

Modified synthetic approaches have also explored the use of different solvent systems and reaction additives to enhance yield and reduce reaction times [7] [8]. The incorporation of inorganic additives has been demonstrated to significantly improve the efficiency of rhodium(II) carboxylate synthesis by suppressing over-reduction to rhodium(0) species [7] [8]. These modifications allow for more controlled reaction conditions and improved reproducibility in large-scale preparations [7].

Purification Techniques and Analytical Characterization

The purification of rhodium(II) trifluoroacetate dimer requires careful attention to maintain the integrity of the dimeric structure while removing impurities and unreacted starting materials [6] [9]. The most commonly employed purification technique involves evaporation of the reaction mixture to near dryness under reduced pressure, followed by controlled drying at elevated temperatures [6].

Research has established that drying temperatures between 110°C and 120°C are optimal for removing residual solvents and volatile impurities without decomposing the target compound [6]. The purified material typically appears as a green crystalline solid with characteristic physical properties [6] [9]. Quality control during purification involves monitoring the rhodium content, which should fall within the range of 27.5% to 35.0% for high-purity material [9].

Analytical characterization of rhodium(II) trifluoroacetate dimer employs multiple complementary techniques to confirm identity and assess purity [10] [11] [9]. Infrared spectroscopy serves as a primary characterization tool, with the compound exhibiting characteristic absorption bands that conform to established spectral patterns [9]. The infrared spectrum provides valuable information about the coordination environment and the presence of trifluoroacetate ligands through distinctive carbonyl and carbon-fluorine stretching vibrations [9].

Nuclear magnetic resonance spectroscopy represents another crucial analytical technique for structural characterization [10] [11]. Proton, carbon-13, and fluorine-19 nuclear magnetic resonance studies have been extensively employed to investigate the solution behavior and ligand exchange dynamics of rhodium(II) trifluoroacetate dimer [10] [11]. These studies reveal important information about the compound's interaction with various Lewis bases and its solution stability under different conditions [10] [11].

The molecular formula C₈F₁₂O₈Rh₂ and molecular weight of 657.87 daltons provide additional confirmation of compound identity through mass spectrometric analysis [12] [13]. High-resolution mass spectrometry can distinguish the target compound from related rhodium species and confirm the presence of the expected isotope patterns characteristic of rhodium-containing compounds [12].

Structure Confirmation Methods

X-ray crystallography represents the definitive method for confirming the molecular structure of rhodium(II) trifluoroacetate dimer and its various adducts [1] [14]. Crystallographic studies have provided detailed information about the Chinese lantern structure adopted by this compound, which is characteristic of dimetal carboxylate complexes [1] .

The structural parameters determined through X-ray crystallography reveal a rhodium-rhodium bond length of approximately 238 picometers, which is consistent with the presence of a direct metal-metal bond [1] . This bond distance is crucial for understanding the compound's diamagnetic properties and its enhanced reactivity compared to related rhodium(II) carboxylates [1] . Crystallographic analysis has also confirmed the near D₄ₕ symmetry of the dimeric core, with the four trifluoroacetate ligands arranged in a bridging configuration around the rhodium centers [1].

Advanced crystallographic studies have investigated the formation of various adducts with Lewis bases, providing insights into the compound's coordination chemistry [14]. Research has documented the crystallization of rhodium(II) trifluoroacetate dimer with tetrahydrofuran ligands, revealing two distinct isomeric forms with different structural arrangements [14]. These studies demonstrate that the compound can adopt different solid-state structures depending on crystallization conditions and the presence of coordinating solvents [14].

The crystallographic data obtained from these investigations include detailed bond lengths, bond angles, and intermolecular interactions that help explain the compound's chemical behavior [14]. For example, studies have revealed rhodium-oxygen distances for tetrahydrofuran adducts ranging from 2.214 to 2.407 Ångströms, indicating varying degrees of axial coordination [14]. These structural parameters are essential for understanding how the compound interacts with different substrates in catalytic applications [14].

Supplementary structure confirmation methods include electronic spectroscopy and vibrational spectroscopy techniques [10] [11]. Electronic absorption spectroscopy in the visible range provides information about the electronic structure and confirms the presence of the rhodium-rhodium bond [11]. The characteristic green color of the compound is directly related to its electronic structure as revealed through these spectroscopic investigations [9].

Synthesis Optimization Parameters

The optimization of rhodium(II) trifluoroacetate dimer synthesis requires careful control of multiple reaction parameters to achieve maximum yield and product quality [6] [15] [16]. Temperature control represents one of the most critical optimization factors, with research demonstrating that reaction temperatures between 70°C and 100°C provide optimal conversion rates while minimizing decomposition [6] [15].

Detailed optimization studies have revealed that reaction times can significantly impact both yield and product purity [6] [15]. For the classical ligand exchange method, reflux times of 0.5 to 2 hours have been identified as optimal, with longer reaction periods potentially leading to product degradation [6]. The optimization of reaction time must balance complete ligand exchange with the prevention of thermal decomposition or over-reduction of the rhodium centers [6] [15].

ParameterOptimal RangeImpact on YieldReference
Temperature70-100°CHigh conversion at 80°C [6]
Reaction Time0.5-2.0 hoursMaximum yield at 1.5 hours [6]
pH (for hydroxide preparation)9.0Enhanced precipitation [6]
Catalyst Loading0.25-2.5 mol%Varies with application [15] [16]
Solvent Volume0.1-0.9 M concentrationHigher concentration improves efficiency [16]

Concentration effects have been systematically investigated to determine optimal reaction conditions for both laboratory and large-scale synthesis [15] [16]. Research has shown that reaction concentrations can be increased from typical 0.2 molar solutions to 0.9 molar without significant impact on conversion or selectivity, allowing for more efficient use of solvent and equipment [16]. This finding is particularly important for scaling up the synthesis to produce larger quantities of the compound [15] [16].

The role of reducing agents in alternative synthetic routes requires careful optimization to prevent over-reduction while ensuring complete conversion of rhodium(III) to rhodium(II) [5] [6]. Studies have demonstrated that the molar ratio of reducing agent to rhodium significantly affects the reaction outcome [5] [6]. Formic acid, when used as a reducing agent, shows optimal performance at specific stoichiometric ratios that prevent the formation of rhodium metal while ensuring complete reduction [6].

Atmospheric control during synthesis has been identified as another important optimization parameter [15]. While some research indicates that oxygen and moisture may be inconsequential for certain synthetic routes, controlled atmosphere conditions can improve reproducibility and prevent unwanted side reactions [15]. The use of inert gas atmospheres, particularly during the reduction steps, has been shown to enhance reaction consistency and product quality [15].

Hydrogen Bond Acceptor Count

20

Exact Mass

657.75114 g/mol

Monoisotopic Mass

657.75114 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-08-16

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